(R)-(+)-1-Phenyl-1-butanol serves as a valuable substrate for investigating enzymatic reactions. Researchers utilize it in studies related to:
[1] Transesterification of phenyl alkanols with butyl acetate in the presence of lipase enzyme ()
[2] Reduction of phenyl alkanones in the presence of ketoreductase enzyme ()
The findings from these studies can contribute to the development of more efficient and selective biocatalysts for various industrial and pharmaceutical applications.
While the current research on (R)-(+)-1-Phenyl-1-butanol primarily focuses on its utility as a substrate, its unique properties might hold promise for other scientific investigations. These possibilities include:
Due to its chirality, (R)-(+)-1-Phenyl-1-butanol could potentially serve as a chiral auxiliary or starting material for the synthesis of other chiral molecules. This could be valuable in the development of new drugs and other pharmaceuticals.
The specific interactions between the functional groups of (R)-(+)-1-Phenyl-1-butanol and other molecules could be of interest in material science research. This might lead to the development of new materials with tailored properties.
(R)-(+)-1-Phenyl-1-butanol is a chiral alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. This compound is characterized by a phenyl group attached to a butanol chain, specifically at the first carbon. The presence of the chiral center makes it optically active, with its (R)-enantiomer being of particular interest in various chemical and pharmaceutical applications. It is commonly used as a building block in organic synthesis and can be found in various natural products and fragrances.
(R)-(+)-1-Phenyl-1-butanol exhibits various biological activities. It has been studied for its potential therapeutic effects, including:
Several methods exist for synthesizing (R)-(+)-1-phenyl-1-butanol:
Interaction studies involving (R)-(+)-1-phenyl-1-butanol have focused on its reactivity with different catalysts and substrates. For instance, studies have shown how it interacts with enzymes during hydroxylation processes, influencing product distribution and stereoselectivity. Additionally, research on its interaction with biological systems suggests potential pathways for drug development.
Several compounds share structural similarities with (R)-(+)-1-phenyl-1-butanol, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Phenylethanol | C₈H₁₀O | Shorter carbon chain; used in flavoring |
2-Phenylpropanol | C₉H₁₂O | Different stereochemistry; distinct aroma |
1-(4-Methylphenyl)butanol | C₁₁H₁₄O | Substituted phenyl group; varied applications |
2-(4-Methylphenyl)propanol | C₉H₁₂O | Similar structure; different biological activity |
The uniqueness of (R)-(+)-1-phenyl-1-butanol lies in its specific chiral configuration which influences its reactivity and biological activity compared to these similar compounds. Its applications in both pharmaceuticals and fragrances further distinguish it within this class of compounds.
(R)-(+)-1-Phenyl-1-butanol exists as a chiral secondary alcohol with the systematic International Union of Pure and Applied Chemistry name 1-phenylbutan-1-ol, featuring a phenyl group attached to the first carbon of a four-carbon butanol chain. The compound's stereochemical designation as the (R)-enantiomer reflects the absolute configuration at the chiral center, while the (+) notation indicates its dextrorotatory optical activity with a specific rotation of [α]₂₀/D +55° measured at a concentration of 5 grams per 100 milliliters in chloroform. The molecular structure displays characteristic physical properties including a melting point of 44-46°C, a boiling point of 115°C at 14 millimeters of mercury pressure, and a refractive index ranging from 1.5120 to 1.5160.
The stereochemical significance of (R)-(+)-1-Phenyl-1-butanol becomes particularly evident when examining its relationship to the corresponding (S)-(-)-enantiomer and the racemic mixture. Analytical characterization typically employs gas chromatography with chiral columns to determine enantiomeric excess, with commercial samples achieving optical purities of 98% enantiomeric excess or higher. The compound's Chemical Abstracts Service registry number 22144-60-1 distinguishes it from the racemic mixture (614-14-2) and its (S)-enantiomer counterpart. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with the use of chiral shift reagents such as europium(III) tris(3-heptafluoropropylhydroxymethylene-d-camphorate) enabling clear resolution of enantiomeric signals in proton nuclear magnetic resonance spectra.
The molecular geometry of (R)-(+)-1-Phenyl-1-butanol features a tetrahedral carbon center bearing the hydroxyl group, with the phenyl ring, propyl chain, hydrogen atom, and hydroxyl group occupying the four positions around this stereogenic center. This configuration follows the Cahn-Ingold-Prelog priority rules, where the phenyl group receives highest priority, followed by the propyl chain, hydroxyl group, and hydrogen atom. The absolute configuration designation (R) indicates that when viewed from the hydrogen atom, the remaining three substituents are arranged in a clockwise manner according to their priority sequence.
The historical development of (R)-(+)-1-Phenyl-1-butanol as a research subject parallels the broader evolution of stereochemical understanding and asymmetric synthesis methodologies in organic chemistry. Early investigations into chiral alcohols bearing aromatic substituents emerged from fundamental studies on optical activity and stereochemical relationships, with particular attention to the relationship between molecular structure and optical rotation properties. The compound first gained prominence in studies examining the enantioselective reduction of aromatic ketones, where researchers sought to understand the factors governing stereochemical outcomes in carbonyl reduction reactions.
Pioneering work in the 1980s and 1990s established (R)-(+)-1-Phenyl-1-butanol as a valuable model substrate for investigating enzymatic stereoselective transformations. Baker's yeast reduction studies demonstrated the remarkable chemoselectivity and enantioselectivity achievable through biological systems, with researchers achieving enantiomeric purities exceeding 98% in the reduction of 1-phenyl-1,3-butanedione to produce (S)-(+)-3-hydroxy-1-phenyl-1-butanone. These investigations revealed the extraordinary selectivity of biological reduction systems, which could differentiate between multiple carbonyl groups within a single molecule while maintaining high stereochemical control.
The compound's significance in historical chiral chemistry research expanded with the development of lipase-catalyzed enantioselective transesterification reactions. Systematic studies of 1-phenyl-1-alkanols using various lipase enzymes revealed structure-activity relationships that informed the design of more efficient biocatalytic processes. These investigations demonstrated that lipase from Pseudomonas aeruginosa exhibited optimal performance for the enantioselective transesterification of 1-phenyl-1-alkanols with vinyl acetate, showing high reactivity and enantioselectivity while maintaining broad substrate tolerance across different alkyl chain lengths.
The evolution of asymmetric hydrogenation methodologies provided another crucial chapter in the historical context of (R)-(+)-1-Phenyl-1-butanol research. Development of chiral metal complexes featuring binaphthyl-based phosphine ligands enabled highly enantioselective hydrogenation of aromatic ketones, with ruthenium and rhodium catalysts achieving enantiomeric excesses exceeding 90% in the reduction of acetophenone derivatives. These advances established fundamental principles for metal-catalyzed asymmetric transformations that continue to influence contemporary synthetic methodology.
Contemporary organic synthesis relies extensively on (R)-(+)-1-Phenyl-1-butanol as both a synthetic target and a valuable intermediate in the preparation of more complex molecular architectures. Modern applications encompass diverse areas including pharmaceutical intermediate synthesis, natural product preparation, and materials science applications where enantiomeric purity represents a critical quality parameter. Recent advances in biocatalytic methodology have positioned the compound at the forefront of green chemistry initiatives, with enzymatic reduction processes offering environmentally sustainable alternatives to traditional metal-catalyzed transformations.
Ketoreductase-mediated synthesis represents one of the most significant modern applications of (R)-(+)-1-Phenyl-1-butanol chemistry. Contemporary research has demonstrated the utility of engineered ketoreductase enzymes for the stereoselective reduction of aromatic ketones, with recent studies achieving conversion rates exceeding 98% and enantiomeric excesses greater than 99%. These biocatalytic processes operate under mild reaction conditions, typically employing aqueous buffer systems at temperatures ranging from 25-35°C, while utilizing nicotinamide adenine dinucleotide phosphate as the cofactor for hydride transfer reactions.
Advanced fermentation technologies have enabled large-scale production of (R)-(+)-1-Phenyl-1-butanol through optimized biocatalytic processes. Recent investigations employing Lactobacillus paracasei BD71 as a biocatalyst have achieved gram-scale production with 97% isolated yield, demonstrating the practical viability of biotechnological approaches for industrial applications. These processes benefit from hybrid design-based optimization techniques that systematically evaluate reaction parameters including pH, temperature, incubation time, and agitation speed to maximize both conversion efficiency and stereochemical selectivity.
Modern synthetic applications also encompass chemoenzymatic cascade processes that integrate multiple catalytic transformations within single reaction systems. Recent developments in continuous flow chemistry have enabled the implementation of integrated heterogeneous chemoenzymatic catalysts featuring consecutive fixed catalytic bed reactor systems. These systems achieve near-quantitative conversion of racemic alcohol mixtures to enantiomerically pure products through sequential oxidation and stereoselective reduction steps, representing a significant advancement in atom-economical synthetic methodology.
The compound's role in modern pharmaceutical synthesis continues to expand, particularly in the preparation of chiral drug intermediates and active pharmaceutical ingredients. Contemporary medicinal chemistry applications leverage the compound's stereochemical properties for the synthesis of beta-lactam antibiotics, pheromones, and other biologically active molecules where enantiomeric purity directly impacts therapeutic efficacy. Advanced analytical methodologies including chiral high-performance liquid chromatography and two-dimensional nuclear magnetic resonance spectroscopy enable precise characterization of enantiomeric composition throughout synthetic sequences.
The molecular geometry of (R)-(+)-1-phenyl-1-butanol reveals a complex three-dimensional structure characterized by a chiral secondary alcohol bearing a phenyl ring and a propyl chain attached to the stereogenic carbon center [1] [2]. The compound adopts the molecular formula C₁₀H₁₄O with a molecular weight of 150.22 g/mol, featuring a tetrahedral geometry around the chiral carbon atom at the C-1 position [3].
Conformational analysis demonstrates that (R)-(+)-1-phenyl-1-butanol exhibits multiple stable conformations arising from rotation about the carbon-carbon bonds in the propyl chain and the phenyl-carbon bond [4]. Molecular dynamics simulations have revealed that the phenyl group significantly influences the conformational landscape by reducing the formation of hydrogen-bonded supramolecular clusters compared to aliphatic alcohols [4]. The presence of the aromatic ring introduces competing π-π interactions that modulate the overall molecular organization and conformational preferences [5].
Wide-angle X-ray scattering studies have shown that phenyl derivatives of butanol isomers, including 1-phenyl-1-butanol, display fundamentally different supramolecular organization compared to their aliphatic counterparts [6] [4]. The phenyl group decreases the number of hydrogen bonds and the size of supramolecular clusters formed via the O-H···O hydrogen bonding scheme [4]. This structural disruption results from the aromatic moiety causing more disordered molecular organization while introducing additional stabilizing interactions through π-π stacking arrangements [5].
The conformational dynamics are further characterized by rotational barriers around key bonds. The phenyl-carbon bond exhibits restricted rotation due to steric interactions between the aromatic ring and the hydroxyl group or propyl chain [7]. Computational studies using density functional theory methods have identified energy barriers for conformational interconversion, with the most stable conformers featuring specific orientations that minimize steric clashes while maximizing favorable intramolecular interactions [8].
The absolute configuration of (R)-(+)-1-phenyl-1-butanol can be established through multiple analytical approaches, each providing complementary structural information. The most reliable methods combine experimental measurements with theoretical calculations to ensure accurate stereochemical assignment [9] [10] [11].
Optical Rotation and Circular Dichroism Methods
Optical rotation measurements represent the traditional approach for determining absolute configuration. (R)-(+)-1-phenyl-1-butanol exhibits a specific rotation of [α]₂₀/D = +55° (c = 5 in chloroform), confirming its dextrorotatory nature [12]. The positive optical rotation correlates with the R absolute configuration, providing a direct experimental confirmation of the stereochemical arrangement [13].
Electronic circular dichroism spectroscopy offers enhanced sensitivity for absolute configuration determination [14] [15]. The technique measures the differential absorption of left and right circularly polarized light, generating characteristic Cotton effects that correlate with specific stereochemical arrangements [16]. For chiral secondary alcohols like (R)-(+)-1-phenyl-1-butanol, the aromatic chromophore provides strong CD signals in the ultraviolet region [17].
Vibrational Circular Dichroism Analysis
Vibrational circular dichroism has emerged as a powerful method for absolute configuration determination of chiral alcohols [18] [19] [20]. The technique measures the differential absorption of circularly polarized infrared radiation, providing detailed information about molecular vibrations and their relationship to stereochemistry [21] [16]. VCD spectroscopy offers particular advantages for flexible molecules like (R)-(+)-1-phenyl-1-butanol because it can distinguish between different conformers and their contributions to the overall spectral signature [22].
Studies of related phenyl alcohols have demonstrated that VCD analysis can reliably determine absolute configuration when combined with density functional theory calculations [23]. The method is especially valuable for compounds lacking strong chromophores in the ultraviolet region or when electronic CD spectra are complicated by overlapping transitions [16].
Nuclear Magnetic Resonance Methods
Advanced NMR techniques provide sophisticated approaches for absolute configuration determination. The competing enantioselective acylation method coupled with NMR analysis offers a practical solution for determining stereochemistry [24] [25]. This approach involves treating the alcohol with chiral acylating agents and analyzing the resulting diastereomeric products by NMR spectroscopy [8].
Recent developments in chiral solvating agents have expanded NMR capabilities for stereochemical analysis [26]. Gallium-based chiral metal complexes enable direct analysis of alcohols by ¹H NMR spectroscopy, providing baseline separation of enantiomeric signals without requiring derivatization [26]. This method has proven particularly effective for secondary alcohols bearing aromatic substituents.
Chromatographic Separation Methods
High-performance liquid chromatography using chiral stationary phases provides both analytical and preparative methods for enantiomer separation [27] [28] [29]. Various chiral selectors, including macrocyclic antibiotics, modified cyclodextrins, and helical poly(diphenylacetylene) derivatives, have demonstrated effectiveness for resolving 1-phenyl-1-butanol enantiomers [29]. The separation efficiency depends on multiple factors including mobile phase composition, temperature, and the specific interactions between the analyte and chiral selector [28].
The comparative analysis of (R)-(+)-1-phenyl-1-butanol and its enantiomer (S)-(-)-1-phenyl-1-butanol reveals fundamental differences in their physical properties, spectroscopic characteristics, and biological activities while maintaining identical achiral properties [30] [31] [13].
Physical Property Comparisons
The enantiomers exhibit mirror-image optical rotations, with (R)-(+)-1-phenyl-1-butanol showing [α]₂₀/D = +55° and (S)-(-)-1-phenyl-1-butanol displaying [α]₂₀/D = -48.6° under identical measurement conditions [12] [13]. This fundamental relationship reflects the opposite spatial arrangements of substituents around the chiral center while maintaining equivalent magnitudes of optical activity.
Melting points show slight variations between enantiomers, with the R-form melting at 44-46°C and the S-form at 45-47°C [32] [13]. These minor differences arise from crystal packing effects and intermolecular interactions in the solid state. Similarly, boiling points differ slightly due to variations in molecular association and hydrogen bonding patterns in the liquid phase [32] [13].
Spectroscopic Distinctions
The enantiomers produce identical infrared and nuclear magnetic resonance spectra in achiral environments but exhibit characteristic differences in chiroptical spectroscopy [33] [34]. Electronic circular dichroism spectra display equal magnitude but opposite sign Cotton effects, providing definitive identification of absolute configuration [14] [35].
Vibrational circular dichroism spectra show mirror-image relationships for corresponding vibrational transitions [18] [21]. The VCD signatures are particularly sensitive to conformational differences and can reveal subtle structural variations between enantiomers in different environments [22]. Mass spectrometry provides identical fragmentation patterns for both enantiomers under standard conditions, though specialized techniques using chiral environments can achieve differentiation [36].
Chromatographic Behavior
On chiral stationary phases, the enantiomers exhibit different retention times and elution orders depending on the specific chiral selector employed [28] [29]. Systematic studies have shown that (R)-(+)-1-phenyl-1-butanol and (S)-(-)-1-phenyl-1-butanol can be baseline separated using various chiral HPLC columns with separation factors (α) ranging from 1.17 to 1.65 depending on the stationary phase and mobile phase conditions [29].
The enantioselectivity mechanism involves differential binding interactions between each enantiomer and the chiral selector through hydrogen bonding, π-π interactions, and steric effects [37]. The binding affinity differences translate to distinct retention behaviors that enable analytical quantification of enantiomeric purity and preparative separation of pure enantiomers [27].
Biological Activity Differences
While both enantiomers share identical molecular formulas and basic chemical properties, they may exhibit different biological activities due to their distinct three-dimensional structures . Enzymatic studies have demonstrated enantiospecific recognition, with different alcohol dehydrogenases showing preferential activity toward specific enantiomers . These selectivity differences have practical implications for asymmetric synthesis and biocatalytic applications.
The thermodynamic studies of transesterification reactions with lipase enzymes reveal different rate constants for the R and S enantiomers, reflecting the stereospecific nature of enzyme-substrate interactions [12]. Such enantioselective processes are fundamental to understanding the biological relevance of absolute configuration in pharmaceutical and biochemical applications.
Property | (R)-(+)-1-Phenyl-1-butanol | (S)-(-)-1-Phenyl-1-butanol |
---|---|---|
CAS Number | 22144-60-1 [12] | 22135-49-5 [13] |
Optical Rotation [α]₂₀/D | +55° (c = 5 in CHCl₃) [12] | -48.6° (c = 5 in CHCl₃) [13] |
Melting Point (°C) | 44-46 [32] [12] | 45-47 [32] [13] |
Enantiomeric Excess (%) | 98 [12] | 99 [13] |
InChI Key | HQRWWHIETAKIMO-SNVBAGLBSA-N [12] | HQRWWHIETAKIMO-JTQLQIEISA-N [13] |
SMILES | CCCC@@Hc1ccccc1 [12] | CCCC@Hc1ccccc1 [13] |